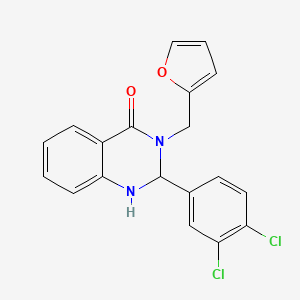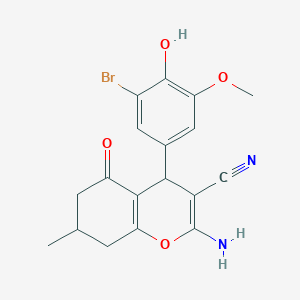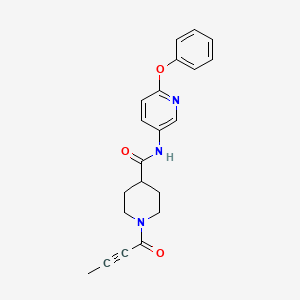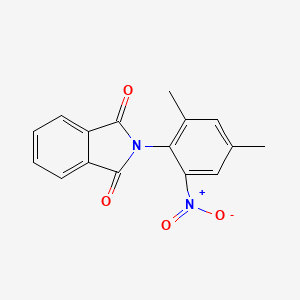
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling.
作用机制
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone exerts its anti-cancer effects by specifically targeting EGFR. It binds to the ATP binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a potent anti-cancer effect in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
未来方向
There are several potential future directions for the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in cancer therapy. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, allowing for more personalized cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other targeted therapies or immunotherapies is an area of active research.
合成方法
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinazoline ring followed by the introduction of the furanyl and dichlorophenyl substituents. The final product is obtained through purification and isolation techniques.
科学研究应用
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-7-12(10-16(15)21)18-22-17-6-2-1-5-14(17)19(24)23(18)11-13-4-3-9-25-13/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPMWGWRQJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)


![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)